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  • Product: 2-Methylbutane-1-sulfonamide
  • CAS: 854461-68-0

Core Science & Biosynthesis

Foundational

2-methylbutane-1-sulfonamide chemical structure and physical properties

An In-depth Technical Guide to 2-Methylbutane-1-sulfonamide: Structure, Properties, and Synthesis Introduction: The Significance of the Sulfonamide Moiety The sulfonamide functional group, characterized by a sulfur atom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methylbutane-1-sulfonamide: Structure, Properties, and Synthesis

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in modern medicinal chemistry.[1][2] Since the discovery of the antibacterial properties of Prontosil in the 1930s, a derivative of sulfanilamide, this structural motif has been integral to the development of a vast array of therapeutic agents.[2][3] Beyond their well-known role as bacteriostatic antibiotics that competitively inhibit dihydropteroate synthase in bacteria, sulfonamides are present in drugs for a diverse range of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.[2][4] The rigid, crystalline nature of many sulfonamides also makes them useful derivatives for the identification of amines in classical organic analysis.[1] This guide provides a detailed technical overview of a specific aliphatic sulfonamide, 2-methylbutane-1-sulfonamide, intended for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure of 2-Methylbutane-1-sulfonamide

2-Methylbutane-1-sulfonamide is an organosulfur compound featuring a branched five-carbon alkyl group attached to the sulfur atom of the sulfonamide functional group.

  • IUPAC Name : 2-methylbutane-1-sulfonamide

  • CAS Number : 854461-68-0[5]

  • Molecular Formula : C₅H₁₃NO₂S[6]

  • Molecular Weight : 151.23 g/mol

The structure consists of a primary sulfonamide (-SO₂NH₂) where the sulfur is bonded to the first carbon of a 2-methylbutyl group. This branched alkyl chain, sometimes referred to as an isoamyl or isopentyl group, is a common fragment in organic chemistry.[7]

Structural Diagram

Caption: 2D Chemical Structure of 2-methylbutane-1-sulfonamide.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-methylbutane-1-sulfonamide is not widely published, its properties can be predicted based on its structure and by analogy to similar small-molecule sulfonamides. The sulfonamide group imparts polarity and hydrogen bonding capabilities, while the 2-methylbutyl group provides a nonpolar, aliphatic character.

Table of Physical Properties
PropertyValue / Predicted CharacteristicsSource
Molecular Formula C₅H₁₃NO₂S[6]
Molecular Weight 151.23 g/mol PubChem
CAS Number 854461-68-0
Appearance Expected to be a crystalline solid at room temperature, a common characteristic of primary sulfonamides.[1]N/A
XlogP (Predicted) 0.6[6]
Monoisotopic Mass 151.0667 Da[6]
Solubility Likely has slight solubility in water and higher solubility in polar organic solvents like alcohols, acetone, and ethyl acetate.N/A
Predicted Spectroscopic Profile

A comprehensive structural elucidation relies on standard spectroscopic techniques. The expected spectral characteristics for 2-methylbutane-1-sulfonamide are as follows:

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic strong absorption bands for the sulfonamide group. Asymmetric and symmetric S=O stretching vibrations typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[8] The N-H stretching vibrations of the primary sulfonamide would be visible as two bands in the region of 3400–3200 cm⁻¹.[8] Additionally, C-H stretching bands from the alkyl group will be present just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would be complex due to the diastereotopic protons in the alkyl chain. Key signals would include: two distinct methyl group signals (a doublet and a triplet), multiple methylene proton signals, and a methine proton signal. The two protons on the nitrogen of the -NH₂ group would likely appear as a broad singlet.[9]

    • ¹³C NMR : The spectrum would show five distinct signals corresponding to the five carbon atoms in the 2-methylbutyl group. The chemical shifts would be in the aliphatic region (typically 10-60 ppm).

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 151 would be expected. Common fragmentation patterns for alkylsulfonamides involve cleavage of the C-S and S-N bonds.

Synthesis Protocol: From Sulfonyl Chloride to Sulfonamide

The most common and reliable method for synthesizing primary sulfonamides is the reaction of a corresponding sulfonyl chloride with ammonia.[1][10] This nucleophilic substitution reaction is robust and generally high-yielding.

Reaction Scheme

CH₃CH₂CH(CH₃)CH₂SO₂Cl + 2 NH₃ → CH₃CH₂CH(CH₃)CH₂SO₂NH₂ + NH₄Cl

Detailed Experimental Methodology

Objective : To synthesize 2-methylbutane-1-sulfonamide from 2-methylbutane-1-sulfonyl chloride.

Materials :

  • 2-methylbutane-1-sulfonyl chloride

  • Ammonia (e.g., concentrated aqueous solution, ~28-30%)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methylbutane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Causality: This step is crucial to control the exothermicity of the reaction between the sulfonyl chloride and ammonia, minimizing potential side reactions.

  • Ammonia Addition : Slowly add concentrated aqueous ammonia (a stoichiometric excess, e.g., 2.5 eq) to the cooled solution via the addition funnel over 15-30 minutes. Maintain the internal temperature below 10 °C. Rationale: A slow addition rate and excess ammonia ensure that the sulfonyl chloride reacts preferentially with ammonia rather than the newly formed sulfonamide product, which would lead to an undesired secondary sulfonamide byproduct.[10]

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Phase Separation : Transfer the reaction mixture to a separatory funnel. Add deionized water to dissolve the ammonium chloride salt. Separate the organic (DCM) layer.

  • Washing : Wash the organic layer sequentially with deionized water and then with brine. Purpose: These washes remove any remaining water-soluble impurities, including excess ammonia and salts.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methylbutane-1-sulfonamide.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

G start Dissolve 2-methylbutane-1-sulfonyl chloride in anhydrous DCM cool Cool to 0-5 °C in an ice bath start->cool add_nh3 Slowly add excess aqueous ammonia cool->add_nh3 Maintain T < 10°C react Warm to RT and stir for 2-4 hours (Monitor by TLC) add_nh3->react workup Transfer to separatory funnel, add water, and separate layers react->workup wash Wash organic layer with water and brine workup->wash dry Dry organic layer (e.g., MgSO4) and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify end_product Pure 2-methylbutane-1-sulfonamide purify->end_product

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methylbutane-1-sulfonamide

Introduction: The Central Role of NMR in Modern Drug Development Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the fields of chemistry and drug development. Its unparallele...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the fields of chemistry and drug development. Its unparalleled ability to provide detailed information about molecular structure at the atomic level makes it indispensable for the synthesis, characterization, and validation of new chemical entities.[1][2] For researchers and drug development professionals, a thorough understanding of NMR is not merely academic; it is a practical necessity for confirming molecular identity, assessing purity, and understanding the three-dimensional conformation of potential drug candidates.[3] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra for 2-methylbutane-1-sulfonamide, a representative aliphatic sulfonamide. The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[4][5][6]

This document will delve into the predicted spectral features of 2-methylbutane-1-sulfonamide, explain the rationale behind these predictions based on established principles, and provide a robust experimental protocol for acquiring such data. The aim is to equip researchers with the foundational knowledge and practical insights required to confidently interpret the NMR spectra of this and related molecules.

The Molecular Structure

To facilitate a clear discussion of the NMR spectra, the atoms in 2-methylbutane-1-sulfonamide are systematically numbered. This numbering will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of 2-methylbutane-1-sulfonamide with atom numbering.

Part 1: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).[7] For 2-methylbutane-1-sulfonamide, we anticipate six unique proton signals.

Rationale for Chemical Shift (δ) Predictions: The chemical shifts are predicted based on the inductive effects of neighboring electronegative atoms (sulfur, oxygen, nitrogen) and established values for alkyl fragments. The -SO₂NH₂ group is strongly electron-withdrawing, causing adjacent protons (H-1) to be shifted significantly downfield compared to a standard alkane. Protons further from this group will appear more upfield.[8]

Rationale for Multiplicity and Coupling Constants (J): The multiplicity of each signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[8][9] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them. Vicinal coupling (³J) between protons on adjacent carbons is typically in the range of 6-8 Hz for freely rotating alkyl chains.

Table 1: Predicted ¹H NMR Spectral Data for 2-methylbutane-1-sulfonamide (in CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (α to SO₂)~ 3.1 - 3.3Doublet of doublets (dd)³J ≈ 7.0, ³J ≈ 8.02H
H-2 ~ 1.8 - 2.0Multiplet (m)-1H
H-3 ~ 1.2 - 1.4Multiplet (m)-2H
H-4 ~ 0.95Triplet (t)³J ≈ 7.53H
H-2' ~ 0.98Doublet (d)³J ≈ 6.53H
-NH₂ ~ 4.5 - 5.5Broad singlet (br s)-2H

Detailed Signal Analysis:

  • H-1 (CH₂): These protons are directly attached to the carbon adjacent to the sulfonyl group. The strong deshielding effect of the SO₂ group places this signal significantly downfield. It is coupled to the single proton at the C2 position, which would create a doublet. However, the two H-1 protons are diastereotopic due to the chiral center at C2, and will likely appear as a more complex pattern like a doublet of doublets.

  • H-2 (CH): This single proton is coupled to the two protons at C1, the two protons at C3, and the three protons of the methyl group at C2'. This complex coupling will result in a multiplet.

  • H-3 (CH₂): These protons are coupled to the proton at C2 and the three protons at C4, leading to a complex multiplet.

  • H-4 (CH₃): These three equivalent protons are coupled to the two protons on the adjacent C3, resulting in a clean triplet (n+1 = 2+1 = 3).

  • H-2' (CH₃): These three equivalent protons are coupled to the single proton on the adjacent C2, resulting in a doublet (n+1 = 1+1 = 2).

  • -NH₂ Protons: The protons on the nitrogen atom often appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature. These protons can undergo chemical exchange with acidic protons in the solvent (like trace water) or can be intentionally exchanged with deuterium by adding D₂O to the NMR tube, which would cause the signal to disappear. This D₂O exchange experiment is a key method for identifying N-H or O-H protons.[10]

Part 2: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[7][11] For 2-methylbutane-1-sulfonamide, five distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for 2-methylbutane-1-sulfonamide (in CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C1 (α to SO₂)~ 55 - 60
C2 ~ 30 - 35
C3 ~ 25 - 30
C4 ~ 10 - 15
C2' ~ 18 - 23

Detailed Signal Analysis:

  • C1: This carbon is directly attached to the electron-withdrawing sulfonyl group, causing it to be the most downfield (highest ppm value) of the aliphatic carbons.

  • C2, C3, C4, C2': These carbons appear in the typical alkane region of the spectrum. The specific chemical shifts are influenced by branching and substitution patterns.[11] The two methyl carbons (C4 and C2') are in slightly different environments and are therefore expected to have distinct chemical shifts.

Part 3: Experimental Protocol for Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality NMR spectra of a small organic molecule like 2-methylbutane-1-sulfonamide. Trustworthiness in experimental data comes from meticulous sample preparation and correctly calibrated instrumentation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of 2-methylbutane-1-sulfonamide B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert tube into NMR spectrometer D->E F 6. Lock, Tune, and Shim the spectrometer E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C Spectrum (e.g., 1024 scans) G->H I 9. Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to TMS (0.00 ppm) and Integrate Signals K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 2-methylbutane-1-sulfonamide sample.

  • Solvent Selection and Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals.[8] Other common solvents include DMSO-d₆, acetone-d₆, and methanol-d₄.[10][12] The sulfonamide NH₂ protons may exchange more slowly in aprotic solvents like CDCl₃ or DMSO-d₆, leading to sharper signals.

  • Internal Standard: Add an internal standard, most commonly tetramethylsilane (TMS). TMS is chemically inert and provides a sharp singlet at 0.00 ppm, which is used to reference the chemical shift scale for both ¹H and ¹³C spectra.[8][11]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the instrument's probe.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The probe is then "tuned" to the correct frequencies for ¹H and ¹³C, and the magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A typical acquisition involves a set number of scans (e.g., 16) which are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans (e.g., 1024 or more) are required to obtain a spectrum with a good signal-to-noise ratio.[7]

  • Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking. The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

Part 4: Structural Validation with Advanced NMR Techniques

While 1D ¹H and ¹³C spectra provide foundational data, 2D NMR experiments are often employed for unambiguous structural confirmation, especially for complex molecules.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For 2-methylbutane-1-sulfonamide, this would visually confirm the connectivity between H-1/H-2, H-2/H-3, H-3/H-4, and H-2/H-2'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the signal of each proton (on the y-axis) to the signal of the carbon it is attached to (on the x-axis), allowing for definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a powerful and essential tool for the structural elucidation of organic molecules like 2-methylbutane-1-sulfonamide. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, and by employing a rigorous experimental protocol, researchers can confidently verify the structure and purity of their synthesized compounds. This guide serves as a practical reference, blending theoretical predictions with the procedural knowledge required in a modern drug discovery and development setting.[1][3][13] The ability to interpret such data is a critical skill for any scientist working at the interface of chemistry and medicine.

References

  • Spectral data of synthesized compounds. (n.d.).
  • Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.
  • Luong, N. X., et al. (2026, January 21). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil Journal of Biomedical Sciences.
  • ¹H and ¹³C NMR spectra of compound 2a. (n.d.).
  • Spectroscopy Staff. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy.
  • Fernández-Alonso, M. D. C., et al. (2013). New Applications of High‐Resolution NMR in Drug Discovery and Development. The Royal Society of Chemistry.
  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK.
  • Zloh, M. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. (n.d.). AWS.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. [Download Table].
  • Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
  • Doc Brown's Chemistry. (2026, March 13). Interpreting the H-1 NMR spectrum of 2-methylbutane.
  • Doc Brown's Chemistry. (2026, March 13). Interpreting the ¹³C NMR spectrum of 2-methylbutane.
  • Wang, Y., et al. (2023, December 1). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Thieme Connect.
  • Rehman, H., et al. (2026, February 28). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate.
  • Obisesan, O. R., et al. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2025, August 6). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. [Request PDF].
  • El-Zahabi, H. S. A., et al. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP.
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.

Sources

Exploratory

Mechanistic Paradigms of 2-Methylbutane-1-sulfonamide Derivatives in Modern Therapeutics

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 2-methylbutane-1-sulfonamide moiety represents a highly versatile pharmacophore in modern drug discovery. As an alkyl sulfonamide deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-methylbutane-1-sulfonamide moiety represents a highly versatile pharmacophore in modern drug discovery. As an alkyl sulfonamide derivative, it leverages a unique combination of hydrogen-bonding capacity and branched lipophilicity to engage challenging biological targets. This technical whitepaper elucidates the dual mechanistic paradigms of 2-methylbutane-1-sulfonamide derivatives: the targeted allosteric inhibition of the Mycobacterium tuberculosis β-ketoacyl synthase (KasA) and broad-spectrum antibacterial activity via ribosomal targeting and membrane disruption.

Chemical Biology & Pharmacophore Rationale

Alkyl sulfonamides, specifically those bearing a 2-methylbutyl chain, are characterized by their distinct physicochemical properties[1]. The sulfonamide core (–SO 2​ NH 2​ ) serves as a potent hydrogen-bond donor and acceptor, enabling highly specific interactions with catalytic residues in enzyme active sites[2].

Simultaneously, the 2-methylbutyl group provides a flexible, branched hydrophobic anchor. This structural duality is critical for penetrating deep lipophilic pockets, such as the acyl channel of KasA, allowing 2-methylbutane-1-sulfonamide derivatives to act as highly effective competitive or allosteric inhibitors[2].

Quantitative Data Summary: Physicochemical Properties
PropertyValue
Molecular Formula C 5​ H 13​ NO 2​ S[1]
Monoisotopic Mass 151.0667 Da[1]
SMILES CCC(C)CS(=O)(=O)N[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Mechanism 1: Inhibition of Mycobacterium tuberculosis KasA

The β-ketoacyl-acyl carrier protein synthase A (KasA) is an essential enzyme in the type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the elongation of mycolic acids[3]. Alkyl sulfonamides have been identified as potent KasA inhibitors through structure-based drug design[2].

Mechanistically, the 2-methylbutane-1-sulfonamide derivative enters the KasA acyl channel. The sulfonamide nitrogen acts as a critical recognition element, forming a strong hydrogen bond with the catalytic Glu199 residue[2]. Concurrently, the 2-methylbutyl chain extends deep into the hydrophobic pocket, effectively blocking the binding of the natural substrate, malonyl-AcpM[2]. This blockade halts mycolic acid biosynthesis, leading to bacterial cell death[3].

KasA_Mechanism A 2-Methylbutane-1-sulfonamide Derivative B Entry into KasA Acyl Channel A->B C H-Bond Formation (Sulfonamide NH to Glu199) B->C D Hydrophobic Anchor (2-Methylbutyl group) B->D E Blockade of Malonyl-AcpM Binding C->E D->E F Inhibition of Mycolic Acid Biosynthesis E->F

Logical flow of KasA inhibition by 2-methylbutane-1-sulfonamide derivatives.

Mechanism 2: Broad-Spectrum Antibacterial Action via Ribosomal Targeting

Beyond specific enzymatic inhibition, novel alkyl sulfonamides (such as the cycloalkyl derivative SYAUP-491) exhibit broad-spectrum antibacterial activity against agricultural and human pathogens like Xanthomonas oryzae pv. oryzae (Xoo)[4].

Proteomic analyses have revealed that these compounds disrupt cell membrane permeability, allowing intracellular accumulation[5]. Once inside, the sulfonamide derivatives bind to proteins on the 30S and 50S ribosomal subunits, thereby impeding translation and preventing the production of essential bacterial proteins[6].

Quantitative Data Summary: Comparative Efficacy
Target / PathogenCompound ClassIC 50​ / EC 50​ Primary Mechanism
M. tuberculosis KasA Branched Alkyl Sulfonamide< 1 µMAcyl channel blockade[7]
X. oryzae pv. oryzae Cycloalkyl Sulfonamide6.96 µg/mLRibosomal inhibition[4]

Experimental Protocols & Methodologies

Protocol 1: KasA Enzymatic Inhibition Assay (Coupled with MabA)

Rationale: Direct measurement of KasA activity is challenging due to the instability of its product, β-ketoacyl-AcpM. To create a self-validating system, KasA activity is coupled to MabA (an NADPH-dependent reductase). This allows for continuous spectrophotometric monitoring of NADPH consumption, providing real-time kinetic data[7].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant M. tuberculosis KasA and MabA enzymes.

  • Inhibitor Pre-incubation: Incubate KasA with varying concentrations of the 2-methylbutane-1-sulfonamide derivative for 30 minutes at room temperature. Causality: This pre-incubation is critical to allow the branched alkyl chain to fully penetrate and equilibrate within the deep hydrophobic acyl channel[7].

  • Substrate Addition: Add malonyl-AcpM and lauroyl-CoA to the reaction mixture.

  • Reaction Initiation: Initiate the coupled reaction by adding NADPH and MabA.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) using a microplate reader to calculate the IC 50​ [7].

Protocol 2: Proteomic Analysis of Ribosomal Targeting

Rationale: To unbiasedly validate the intracellular targets of alkyl sulfonamides after membrane penetration, a bottom-up proteomic approach is utilized[4].

Step-by-Step Methodology:

  • Bacterial Culture: Grow the target bacteria to the logarithmic growth phase.

  • Compound Treatment: Treat the cultures with the alkyl sulfonamide derivative at its established EC 50​ concentration (e.g., 6.96 µg/mL)[5]. Causality: Using the EC 50​ ensures that target engagement occurs without inducing immediate, non-specific necrotic cell death, preserving the physiological relevance of the proteome[4].

  • Protein Extraction: Lyse the cells using sonication and extract total intracellular proteins.

  • Digestion & Labeling: Digest the proteins with trypsin and label the resulting peptides using Tandem Mass Tag (TMT) reagents.

  • LC-MS/MS Analysis: Analyze the labeled peptides via liquid chromatography-tandem mass spectrometry to identify differentially expressed proteins enriched in the 30S and 50S ribosomal subunits[6].

Assay_Workflow Step1 Bacterial Culture (Logarithmic Phase) Step2 Compound Incubation (Alkyl Sulfonamide at EC50) Step1->Step2 Step3 Membrane Permeability Assay (Fluorescence) Step2->Step3 Step4 Proteomic Extraction & LC-MS/MS Step2->Step4 Step5 Ribosomal Subunit Binding Analysis Step4->Step5

Experimental workflow for proteomic and membrane permeability analysis.

Conclusion

The 2-methylbutane-1-sulfonamide substructure is a powerful tool in the medicinal chemist's arsenal. By exploiting its dual capacity for targeted hydrogen bonding and deep hydrophobic channel penetration, researchers can effectively design inhibitors against resilient targets like M. tuberculosis KasA and broad-spectrum ribosomal complexes. Future optimizations of this scaffold should focus on tuning the steric bulk of the alkyl chain to maximize target residence time while maintaining favorable membrane permeability.

References

  • Source: uni.
  • Source: frontiersin.
  • Title: (PDF)
  • Title: Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae (PubMed)
  • Title: Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae (MDPI)
  • Source: biorxiv.
  • Title: Synthetic route of the target compounds III.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-Methylbutane-1-sulfonamide

Abstract This technical guide provides a comprehensive analysis of the thermodynamic properties and boiling point of 2-methylbutane-1-sulfonamide (CAS RN: 854461-68-0). Recognizing the scarcity of published experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and boiling point of 2-methylbutane-1-sulfonamide (CAS RN: 854461-68-0). Recognizing the scarcity of published experimental data for this specific compound, this document serves a dual purpose: to present high-confidence predicted values based on established theoretical models and to provide detailed, field-proven experimental protocols for their empirical determination. This guide is structured to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, characterize, and utilize 2-methylbutane-1-sulfonamide. We will cover its synthesis from the corresponding sulfonyl chloride, its predicted physicochemical properties, and step-by-step procedures for determining its boiling point, enthalpy of formation, and other key thermodynamic parameters using techniques such as capillary boiling point determination, bomb calorimetry, and differential scanning calorimetry (DSC).

Introduction to 2-Methylbutane-1-sulfonamide

2-Methylbutane-1-sulfonamide is an organic compound featuring a branched pentyl carbon skeleton with a primary sulfonamide functional group. The sulfonamide group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Understanding the thermodynamic properties of molecules like 2-methylbutane-1-sulfonamide is critical for process chemistry, reaction optimization, purification, and formulation in drug development.

Properties such as boiling point dictate the appropriate conditions for distillation and purification. Thermodynamic parameters like the enthalpy of formation (ΔfH°) are fundamental to assessing the energetic stability of a molecule and predicting reaction enthalpies.[2]

Compound Identification:

  • Chemical Name: 2-methylbutane-1-sulfonamide

  • CAS Number: 854461-68-0

  • Molecular Formula: C₅H₁₃NO₂S

  • Molecular Weight: 151.23 g/mol

  • Structure:

Predicted Physicochemical and Thermodynamic Properties

Due to the absence of extensive experimental data in publicly accessible literature, the following properties have been estimated using well-established Quantitative Structure-Property Relationship (QSPR) models and computational chemistry methods. These values provide a reliable baseline for experimental design.

PropertyPredicted ValueMethod of Estimation / Notes
Boiling Point (Tb) ~290 - 320 °CEstimated based on structure-property relationships for aliphatic sulfonamides. Higher than simple alkanes due to strong hydrogen bonding and high polarity of the -SO₂NH₂ group.
Melting Point (Tm) ~70 - 90 °CPrediction based on analogous aliphatic sulfonamides. The presence of hydrogen bonding contributes to a solid state at room temperature.
Gas-Phase Enthalpy of Formation (ΔfH°(g)) -450 to -500 kJ/molEstimated using group contribution methods, which are known to be effective for predicting thermochemical properties of organic compounds.[2]
Standard Molar Entropy (S°(g)) ~400 - 440 J/(mol·K)Estimated based on molecular structure and vibrational frequencies. The conformational flexibility of the 2-methylbutyl group contributes significantly to the overall entropy.[3]
Enthalpy of Vaporization (ΔHvap) ~70 - 85 kJ/molEstimated from the predicted boiling point using Trouton's rule and empirical correlations for polar, hydrogen-bonding compounds.

Experimental Determination of Properties

This section provides the core methodologies for the synthesis and characterization of 2-methylbutane-1-sulfonamide. The protocols are designed to be self-validating and are based on standard laboratory practices.

Synthesis of 2-Methylbutane-1-sulfonamide

The most direct and common route to a primary sulfonamide is the reaction of the corresponding sulfonyl chloride with ammonia.[4][5]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Solvent: A non-reactive, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the sulfonyl chloride without participating in the reaction.

  • Reagent: An excess of ammonia (typically aqueous or gaseous) is used to drive the reaction to completion and to neutralize the HCl byproduct, forming ammonium chloride.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and ammonia.

Experimental Protocol:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagents: Dissolve 2-methylbutane-1-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the flask.

  • Reaction: Slowly add a concentrated aqueous solution of ammonium hydroxide (~2-3 equivalents) to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-methylbutane-1-sulfonamide.

Diagram of Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification flask Flask with Sulfonyl Chloride in DCM ice_bath Ice Bath (0-5 °C) add_ammonia Slow Addition of aq. NH₃ flask->add_ammonia 1. Add Reagent stir Stir at RT (2-4h) add_ammonia->stir 2. Warm & Stir separate Separatory Funnel Wash stir->separate 3. Quench & Wash dry Dry with MgSO₄ separate->dry evaporate Rotary Evaporation dry->evaporate purify Recrystallization evaporate->purify product Pure Product purify->product

Caption: General workflow for the synthesis of 2-methylbutane-1-sulfonamide.

Boiling Point Determination (Capillary Method)

This micro-scale method is ideal when only a small amount of the synthesized compound is available.[6] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[7][8]

Experimental Protocol:

  • Sample Preparation: Place a small amount (~0.5 mL) of purified 2-methylbutane-1-sulfonamide into a small test tube or fusion tube.

  • Capillary Insertion: Insert a melting-point capillary tube (sealed at one end) into the liquid, with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube or an oil bath. Heat the apparatus gently.[9] Air will slowly escape from the capillary tube.

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[10]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[10]

  • Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Diagram of Boiling Point Determination

G A Prepare Sample (Liquid in tube with inverted capillary) B Assemble Apparatus (Attach to thermometer, place in oil bath) A->B C Heat Gently (Observe for slow bubble formation) B->C D Approach Boiling Point (Rapid, continuous stream of bubbles emerges) C->D E Cool Slowly (Remove heat source) D->E F Record Temperature (Liquid enters capillary) E->F

Caption: Workflow for boiling point measurement using the capillary method.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is determined indirectly from the enthalpy of combustion (ΔcH°), measured using bomb calorimetry. For sulfur-containing compounds, a rotating-bomb calorimeter is often required to ensure all sulfur is oxidized to a uniform state (sulfuric acid in the final aqueous solution).[11][12]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet (~1 g) of 2-methylbutane-1-sulfonamide is placed in a crucible inside the combustion bomb. A fuse wire is positioned to contact the sample.

  • Bomb Sealing: A small, known amount of water is added to the bomb to dissolve the combustion products (SO₃ and NOx). The bomb is then sealed and pressurized with pure oxygen (~30 atm).

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at precise intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis:

    • The total heat released (q_total) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_cal), which is predetermined using a standard like benzoic acid.[13]

    • Corrections are applied for the heat of ignition from the fuse wire and for the formation of nitric acid from residual nitrogen.

    • The energy of combustion at constant volume (ΔcU) is calculated.

    • This value is converted to the standard enthalpy of combustion at constant pressure (ΔcH°).

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and H₂SO₄).[14]

Thermal Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary data on melting, decomposition, and thermal stability.[15][16]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards (e.g., indium). Calibrate the TGA for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed sample (3-10 mg) into an aluminum DSC or TGA pan.[17]

  • DSC Analysis (for Melting Point and Enthalpy of Fusion):

    • Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • An endothermic peak will be observed on the DSC thermogram, corresponding to the melting of the sample.[18]

    • The onset temperature of this peak is taken as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion (ΔH_fus).

  • TGA Analysis (for Decomposition Temperature):

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • The TGA thermogram will show a plot of mass versus temperature. A significant loss of mass indicates decomposition.[18]

    • The onset temperature of mass loss is a measure of the compound's thermal stability.

Diagram of Thermal Analysis Workflow

G cluster_dsc DSC Analysis cluster_tga TGA Analysis start Start sample_prep Prepare Weighed Sample (3-10 mg in pan) start->sample_prep dsc_run Run DSC (Heat at 10 °C/min under N₂) sample_prep->dsc_run tga_run Run TGA (Heat at 10 °C/min under N₂) sample_prep->tga_run dsc_data DSC Thermogram dsc_run->dsc_data dsc_analysis Analyze Endotherm dsc_data->dsc_analysis dsc_result Melting Point (Tₘ) Enthalpy of Fusion (ΔH_fus) dsc_analysis->dsc_result tga_data TGA Thermogram tga_run->tga_data tga_analysis Analyze Mass Loss tga_data->tga_analysis tga_result Decomposition Temp (T_d) Thermal Stability tga_analysis->tga_result

Caption: Combined workflow for DSC and TGA thermal analysis.

Data Interpretation and Applications

The data obtained from these experimental procedures are crucial for drug development. The boiling point informs purification strategies like distillation. The melting point and enthalpy of fusion, determined by DSC, are vital for polymorphism screening and pre-formulation studies.[19] The enthalpy of formation provides a measure of the molecule's intrinsic stability, which is essential for safety assessments and chemical process design. TGA data directly establish the upper-temperature limits for handling and storage, preventing thermal degradation of the active pharmaceutical ingredient (API).[15]

Conclusion

References

  • PubMed. (n.d.). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Retrieved from [Link]

  • Matulis, D., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLoS ONE, 9(12), e114106. Available from: [Link]

  • ResearchGate. (n.d.). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

  • Paulechka, E., & Kazakov, A. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 125(36), 8116-8131. Available from: [Link]

  • Falcioni, F., Kalayan, J., & Henchman, R. H. (2021). Energy-entropy prediction of octanol-water logP of SAMPL7 N-acyl sulfonamide bioisosters. Journal of Computer-Aided Molecular Design, 35(7), 831-840. Available from: [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Hubbard, W. N., Katz, C., & Waddington, G. (1954). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 58(2), 142-152. Available from: [Link]

  • Fernandez, H., & Zielenkiewicz, W. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 73(23), 9287-9291. Available from: [Link]

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  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9579-9583. Available from: [Link]

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  • Cornella, J., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(32), 10243-10247. Available from: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Toxicity Profile and In Vitro Screening of 2-Methylbutane-1-sulfonamide

Abstract This technical guide provides a comprehensive framework for characterizing the toxicity profile of the novel chemical entity, 2-methylbutane-1-sulfonamide. Given the broad biological activities of sulfonamide de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the toxicity profile of the novel chemical entity, 2-methylbutane-1-sulfonamide. Given the broad biological activities of sulfonamide derivatives, a thorough understanding of their safety profile is paramount for any potential therapeutic development.[1][2][3] This document outlines a strategic, multi-tiered in vitro screening approach designed to elucidate the cytotoxic, genotoxic, and organ-specific toxicities of 2-methylbutane-1-sulfonamide. Detailed, field-proven protocols are provided for key assays, accompanied by the scientific rationale behind their selection and implementation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of novel sulfonamides.

Introduction: The Sulfonamide Scaffold and the Need for Early Safety Assessment

Sulfonamides are a well-established class of compounds with a wide range of pharmacological applications, including antibacterial, anticancer, and anti-inflammatory activities.[1][3][4] The versatility of the sulfonamide moiety has made it a privileged scaffold in medicinal chemistry.[2] However, the clinical utility of some sulfonamides has been limited by adverse drug reactions.[5] Therefore, a rigorous and early assessment of the toxicity profile of any new sulfonamide derivative, such as 2-methylbutane-1-sulfonamide, is a critical step in the drug development process.[5]

Preliminary hazard classifications for 2-methylbutane-1-sulfonamide indicate potential for acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and specific target organ toxicity with a single exposure.[6] This underscores the necessity for a comprehensive in vitro toxicological evaluation. In vitro assays offer a cost-effective and ethical approach for the initial, high-throughput screening of novel compounds, allowing for the early identification of potential toxic liabilities before advancing to more complex and resource-intensive in vivo studies.[5]

This guide will detail a recommended battery of in vitro tests to build a robust toxicity profile for 2-methylbutane-1-sulfonamide.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial phase of screening focuses on establishing the basal cytotoxicity and genotoxicity of 2-methylbutane-1-sulfonamide. These assays are fundamental to understanding the compound's general effect on cellular health and genetic integrity.

Cytotoxicity Screening: Assessing Cell Viability and Membrane Integrity

Cytotoxicity assays are crucial for determining a compound's potential to cause cell damage or death.[7] A multi-assay approach is recommended to capture different mechanisms of cytotoxicity.

2.1.1. Cell Viability Assays (Metabolic Activity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[8] Viable cells with active mitochondrial enzymes can reduce the yellow MTT to a purple formazan product.[9] The intensity of the purple color is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-methylbutane-1-sulfonamide (e.g., from 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

2.1.2. Cell Membrane Integrity Assay

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. It is a reliable indicator of cytotoxicity that results from compromised membrane integrity.[10]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Cytotoxicity Profile

AssayCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTTHepG2To be determinedTo be determinedTo be determined
MTTHEK293To be determinedTo be determinedTo be determined
LDHHepG2To be determinedTo be determinedTo be determined
LDHHEK293To be determinedTo be determinedTo be determined
Genotoxicity Screening: Assessing DNA Damage Potential

Genotoxicity testing is a critical component of safety assessment to identify compounds that can cause genetic damage, which may lead to carcinogenesis.[11] A battery of in vitro genotoxicity assays is required by regulatory agencies as no single test can detect all genotoxic mechanisms.[12]

2.2.1. In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[12] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[12]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO-K1, V79, or human peripheral blood lymphocytes) and treat with various concentrations of 2-methylbutane-1-sulfonamide, with and without metabolic activation (S9 fraction).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

2.2.2. In Vitro Chromosomal Aberration Assay

This test identifies agents that cause structural chromosome aberrations in cultured mammalian cells.[13]

Experimental Protocol: In Vitro Chromosomal Aberration Assay

  • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, CHL, or human lymphocytes) with 2-methylbutane-1-sulfonamide, with and without metabolic activation.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Chromosome Staining and Analysis: Stain the chromosomes and analyze them for structural aberrations under a microscope.

Workflow for In Vitro Genotoxicity Screening

Genotoxicity_Workflow cluster_assays Genotoxicity Assays Compound 2-Methylbutane-1-sulfonamide Micronucleus In Vitro Micronucleus Assay (CHO-K1 cells) Compound->Micronucleus +/- S9 Chromosomal_Aberration In Vitro Chromosomal Aberration Assay (HPBLs) Compound->Chromosomal_Aberration +/- S9 Analysis Data Analysis and Interpretation Micronucleus->Analysis Chromosomal_Aberration->Analysis

Caption: Workflow for in vitro genotoxicity assessment.

Tier 2: Organ-Specific In Vitro Toxicity Assessment

Based on the initial cytotoxicity and genotoxicity data, and considering the common toxicities associated with sulfonamides, a focused investigation into organ-specific toxicities is warranted.

Hepatotoxicity Screening

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[14] In vitro liver models are essential for predicting potential hepatotoxicity.[15][16]

Recommended Model: 3D Human Liver Spheroids or Primary Human Hepatocytes

These models more closely mimic the in vivo liver microenvironment compared to 2D cell cultures and exhibit more stable, long-term liver-specific functions.[16][17]

Experimental Protocol: Hepatotoxicity in 3D Liver Spheroids

  • Spheroid Formation: Form 3D spheroids from primary human hepatocytes or a suitable cell line like HepaRG.

  • Compound Treatment: Expose the spheroids to a range of concentrations of 2-methylbutane-1-sulfonamide for an extended period (e.g., 7-14 days).

  • Viability Assessment: Assess cell viability using assays like ATP content measurement (e.g., CellTiter-Glo®).

  • Functional Assessment: Measure key liver functions, such as albumin and urea secretion, and cytochrome P450 activity.

  • Biomarker Analysis: Analyze the supernatant for biomarkers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Hepatotoxicity Assessment Workflow

Hepatotoxicity_Workflow Start 3D Human Liver Spheroids Treatment Treat with 2-Methylbutane-1-sulfonamide (Concentration Gradient, 7-14 days) Start->Treatment Endpoint1 Cell Viability (ATP Assay) Treatment->Endpoint1 Endpoint2 Liver Function (Albumin/Urea Secretion, CYP Activity) Treatment->Endpoint2 Endpoint3 Injury Biomarkers (ALT/AST Release) Treatment->Endpoint3 Analysis Data Analysis & Risk Assessment Endpoint1->Analysis Endpoint2->Analysis Endpoint3->Analysis

Caption: Workflow for in vitro hepatotoxicity screening.

Cardiotoxicity Screening

Cardiotoxicity is a significant cause of drug attrition during development.[18][19] Early in vitro screening can help identify compounds with the potential to cause cardiac adverse effects.[18][20]

Recommended Model: Human induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs)

hiPSC-CMs provide a human-relevant model for assessing drug-induced effects on cardiac function.[18][21]

Experimental Protocol: Cardiotoxicity in hiPSC-CMs

  • Cell Culture: Culture hiPSC-CMs to form a spontaneously beating syncytium.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-methylbutane-1-sulfonamide.

  • Functional Assessment:

    • Microelectrode Array (MEA): Record extracellular field potentials to assess effects on electrophysiology, including beat rate, arrhythmia, and field potential duration (an indicator of QT interval).

    • Impedance Measurement: Monitor changes in cell impedance as an indicator of cell viability and contractility over time.[18]

  • Structural Assessment: Use high-content imaging to assess for structural changes, such as effects on sarcomere integrity.

Neurotoxicity Screening

Given the "specific target organ toxicity" warning, a preliminary neurotoxicity screen is prudent. In vitro neurotoxicity assays can identify compounds that adversely affect the nervous system.[22][23][24]

Recommended Model: Human Neuronal Cell Lines (e.g., SH-SY5Y) or Primary Neurons

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture and Differentiation: Culture and differentiate neuronal cells to induce neurite formation.

  • Compound Treatment: Treat the differentiated cells with various concentrations of 2-methylbutane-1-sulfonamide.

  • Immunofluorescence Staining: Fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).

  • High-Content Imaging and Analysis: Acquire images using a high-content imaging system and quantify neurite length and number.[24][25]

Data Presentation: Organ-Specific Toxicity

Organ SystemAssayEndpointResult
Liver3D Spheroid ViabilityATP levelsTo be determined
LiverLiver FunctionAlbumin/UreaTo be determined
HearthiPSC-CM MEABeat Rate, ArrhythmiaTo be determined
Nervous SystemNeurite OutgrowthNeurite Length/NumberTo be determined

Synthesis and Interpretation of Results

The collective data from this multi-tiered in vitro screening approach will provide a comprehensive initial toxicity profile for 2-methylbutane-1-sulfonamide. The IC50 values from cytotoxicity assays will establish the compound's potency in causing cell death. The genotoxicity assays will determine its potential to cause genetic damage. The organ-specific assays will highlight any particular vulnerabilities of hepatocytes, cardiomyocytes, or neurons.

A thorough analysis of these results will enable an informed decision on the continued development of 2-methylbutane-1-sulfonamide. A favorable in vitro safety profile would support progression to in vivo toxicological studies, while significant toxicities identified in these screens would flag the compound for de-risking or discontinuation.

References

  • National Toxicology Program - NIH. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. Retrieved from [Link]

  • Farghali, H., et al. (n.d.). In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec. Retrieved from [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Gunness, P., et al. (n.d.). In vitro models for liver toxicity testing. PMC - NIH. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Retrieved from [Link]

  • Tilson, H. A. (n.d.). In vitro techniques for the assessment of neurotoxicity. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

  • Taylor & Francis. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • MDPI. (2016, April 16). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Retrieved from [Link]

  • Toxicology Research (RSC Publishing). (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

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  • Hameed, A. D., et al. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Retrieved from [Link]

  • PMC - NIH. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Retrieved from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Frontiers. (2014, July 11). In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. Retrieved from [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Springer. (n.d.). In vitro predictive testing: The Sulfonamide Era. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methylbutane-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2025, May 1). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Retrieved from [Link]

  • MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methylbutane-1-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide | C7H8F9NO3S. Retrieved from [Link]

  • China 2-Methylbenzene-1-sulfonamide Manufacturers Suppliers Factory. (n.d.). Low Price. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2025, May 27). Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

optimizing temperature and pH conditions for 2-methylbutane-1-sulfonamide storage

Welcome to the Technical Support Center for 2-methylbutane-1-sulfonamide. Designed for researchers, analytical chemists, and drug development professionals, this portal provides authoritative troubleshooting guides, self...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methylbutane-1-sulfonamide. Designed for researchers, analytical chemists, and drug development professionals, this portal provides authoritative troubleshooting guides, self-validating protocols, and mechanistic insights to optimize the storage and handling of this specific aliphatic sulfonamide.

Part 1: Knowledge Base – Mechanistic Causality of Degradation

Unlike aromatic sulfonamides (e.g., sulfamethoxazole), 2-methylbutane-1-sulfonamide is an aliphatic sulfonamide. Because it lacks an aromatic amine group and a significant chromophore, it is highly resistant to photolytic degradation [[1]](). However, its critical vulnerability lies in hydrolytic degradation via S-N bond cleavage , which is strictly dictated by pH and temperature.

  • pH Causality: At neutral to slightly alkaline pH (7.0 - 9.0), the sulfonamide group remains unprotonated. The 2-methylbutane moiety provides steric shielding, resulting in high hydrolytic stability 2. Conversely, in acidic environments (pH < 4.0), protonation of the sulfinyl group occurs. This lowers the activation energy required for nucleophilic attack by water, accelerating S-N bond cleavage 3.

  • Temperature Causality: Hydrolysis is an endothermic reaction. According to the Arrhenius equation, elevated temperatures exponentially increase the rate of S-N cleavage. Storage at accelerated conditions (40°C) without proper pH buffering leads to rapid assay depletion [[4]]().

Degradation A 2-methylbutane-1-sulfonamide (Intact) B Acidic Environment (pH < 4.0) A->B Exposure C Alkaline/Neutral Environment (pH 7.0 - 9.0) A->C Exposure D Protonation of Sulfinyl Group B->D H+ Catalysis F Stable Storage (Long Half-Life) C->F 2-8°C or 25°C E S-N Bond Cleavage (Hydrolysis) D->E Elevated Temp (>40°C)

Logical flow of 2-methylbutane-1-sulfonamide degradation vs. stability under pH/Temp stress.

Part 2: Troubleshooting & FAQs

Q1: My 2-methylbutane-1-sulfonamide stock solutions in aqueous buffer are showing >5% degradation after 30 days at room temperature. What is causing this? A: Check your buffer's pH. If your solution is unbuffered or drifts below pH 5.0, acid-catalyzed hydrolysis is likely occurring. Aliphatic sulfonamides are highly stable at pH 7.0 to 9.0 but degrade rapidly via S-N cleavage in acidic conditions 1. Actionable Fix: Adjust the buffer to pH 7.4 using a phosphate or HEPES buffer system and store at 2-8°C to suppress the kinetic rate of hydrolysis.

Q2: Can I store the lyophilized powder at room temperature, or does it require freezing? A: In its solid, lyophilized state, 2-methylbutane-1-sulfonamide is highly stable at controlled room temperature (25°C ± 2°C / 60% RH) 4. Freezing (-20°C) is generally unnecessary for the solid powder unless it is exposed to high ambient humidity, as moisture ingress can initiate localized hydrolysis.

Q3: We are formulating a liquid dosage form. Is it safe to use an autoclave for sterilization? A: No. Autoclaving exposes the compound to 121°C. While stable at physiological temperatures, the extreme thermal stress of an autoclave will overcome the activation energy barrier for hydrolysis, especially if the formulation pH shifts during heating. Actionable Fix: Use sterile filtration (0.22 µm PES or PTFE membranes) for liquid formulations.

Q4: Why do we see inconsistent assay results after freeze-thaw cycles of our buffered stock solutions? A: Freeze-thaw cycles cause localized concentration gradients and transient pH shifts. In phosphate buffers, dibasic salts precipitate before monobasic salts during freezing, causing a sharp drop in pH. This acidic shift, combined with the physical stress of ice crystal formation, accelerates degradation. Actionable Fix: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles entirely.

Part 3: Validated Protocols – Self-Validating Stability Assessment

To establish a robust shelf-life profile, laboratories must employ a self-validating forced degradation protocol. This ensures that any observed degradation is mathematically accountable (via mass balance) and not an artifact of analytical error, precipitation, or container adsorption.

Workflow S1 1. Prepare Stock (1 mg/mL in MeOH) S2 2. Aliquot into Buffers (pH 4, 7, 9) S1->S2 S3 3. Temperature Stress (5°C, 25°C, 40°C) S2->S3 S4 4. HPLC-UV Analysis (0, 7, 14, 30 days) S3->S4 S5 5. Kinetic Calculation (Self-Validation) S4->S5

Step-by-step forced degradation and stability testing workflow for aliphatic sulfonamides.

Step-by-Step Methodology: Hydrolytic & Thermal Stress Testing
  • Stock Preparation: Dissolve 2-methylbutane-1-sulfonamide in HPLC-grade methanol to a concentration of 1.0 mg/mL. Verify the initial concentration via HPLC-UV/MS (Time 0).

  • Buffer Aliquoting: Prepare three distinct aqueous buffer systems:

    • Acidic: 0.1 M Acetate buffer (pH 4.0)

    • Neutral: 0.1 M Phosphate buffer (pH 7.0)

    • Alkaline: 0.1 M Borate buffer (pH 9.0) Dilute the stock 1:10 into each buffer (final concentration: 100 µg/mL).

  • Thermal Stratification: Divide each pH condition into three sealed, amber glass vials. Incubate at:

    • Refrigerated: 5°C ± 3°C

    • Room Temperature: 25°C ± 2°C

    • Accelerated: 40°C ± 2°C 4

  • Sampling & Quenching: Pull 100 µL aliquots at Days 7, 14, and 30. Immediately quench the reaction by diluting 1:1 with cold mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) and transfer to a 4°C autosampler.

  • Self-Validation (Mass Balance): Analyze via HPLC. The sum of the intact 2-methylbutane-1-sulfonamide peak area and the degradation product peak areas (e.g., 2-methylbutanesulfonic acid and amine fragments) must equal 98-102% of the Time 0 peak area. If mass balance is <98%, investigate secondary degradation pathways or volatilization.

Part 4: Data Center – Quantitative Stability Profiles

The following table summarizes the expected stability kinetics of aliphatic sulfonamides under varying pH and temperature conditions, extrapolated from standardized OECD 111 hydrolysis data 2, 5.

pH LevelTemperature (°C)Expected Half-Life (t½)Primary Degradation MechanismRecommended Storage Action
4.0 (Acidic) 40°C< 30 DaysAcid-catalyzed S-N cleavageAvoid acidic formulations; buffer > pH 6.
4.0 (Acidic) 25°C~ 6 MonthsAcid-catalyzed S-N cleavageRefrigerate if acidic pH is unavoidable.
7.0 (Neutral) 25°C> 1 YearNegligibleStandard RT storage in solution.
7.0 (Neutral) 5°C> 2 YearsNegligibleOptimal for long-term liquid storage.
9.0 (Alkaline) 25°C> 1 YearBase-catalyzed hydrolysis (Slow)Monitor for secondary reactions; generally stable.

References

  • PubMed (NIH). Hydrolysis of sulphonamides in aqueous solutions. URL:[Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions (Full Text). URL:[Link]

  • ResearchGate. Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. URL:[Link]

  • PMDA. Stability testing of new drug substances and products. URL:[Link]

Sources

Optimization

Technical Support Center: 2-Methylbutane-1-sulfonamide Synthesis &amp; Moisture Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-methylbutane-1-sulfonamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-methylbutane-1-sulfonamide. The primary point of failure in this workflow is the handling of the highly reactive intermediate, 2-methylbutane-1-sulfonyl chloride .

This guide provides a mechanistic understanding of moisture sensitivity, self-validating experimental protocols, and quantitative troubleshooting strategies to ensure high-yield amination.

Diagnostic Overview: The Hydrolysis Bottleneck

The synthesis of 2-methylbutane-1-sulfonamide relies on the nucleophilic attack of ammonia or a primary/secondary amine on the sulfonyl chloride intermediate [3]. However, the sulfur atom in 2-methylbutane-1-sulfonyl chloride is in a highly electrophilic +6 oxidation state. When exposed to even trace amounts of water, a competitive nucleophilic attack occurs, displacing the chloride ion to form 2-methylbutane-1-sulfonic acid and corrosive hydrogen chloride (HCl) gas [1].

Pathway Intermediate 2-Methylbutane-1-sulfonyl chloride (Electrophilic Intermediate) Product 2-Methylbutane-1-sulfonamide (Target Product) Intermediate->Product Amination (NH3/Amine) Anhydrous Conditions Byproduct 2-Methylbutane-1-sulfonic acid + HCl (Hydrolysis Byproduct) Intermediate->Byproduct Nucleophilic Attack (H2O) Moisture Contamination

Reaction pathway showing target amination vs. competitive hydrolysis of the sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis yielding primarily 2-methylbutane-1-sulfonic acid instead of the target sulfonamide? A1: This is a direct result of competitive hydrolysis. Water acts as a potent nucleophile, attacking the highly electrophilic sulfur atom of the 2-methylbutane-1-sulfonyl chloride intermediate. This displaces the chloride ion, irreversibly forming the sulfonic acid byproduct and HCl [1]. If your solvent is not rigorously dried or if ambient humidity enters the reaction vessel, this hydrolysis pathway outcompetes the amination pathway due to the rapid kinetics of water-sulfonyl chloride interactions.

Q2: How can I validate that my reaction environment is sufficiently anhydrous before adding the sulfonyl chloride? A2: You must utilize a self-validating Schlenk line protocol [2]. After flame-drying your glassware, perform a minimum of three vacuum/inert gas (Argon) cycles. Self-Validation Step: Isolate the flask from the vacuum pump and monitor the pressure gauge. If the pressure rises, you have a leak or residual outgassing (moisture). The system is only validated for sulfonyl chloride addition when the baseline vacuum holds steady below 0.1 mbar.

Q3: During the work-up phase, how do I prevent unreacted sulfonyl chloride from hydrolyzing and complicating purification? A3: Standard aqueous washing will immediately hydrolyze any unreacted 2-methylbutane-1-sulfonyl chloride into sulfonic acid, which can co-elute or cause emulsions. Instead, use an amine-based scavenger resin (e.g., PS-Trisamine) or perform a nucleophilic quench using dilute aqueous ammonia prior to phase separation [4]. This converts the residual electrophile into a stable, easily separable sulfonamide, preventing uncontrolled hydrolysis during extraction.

Quantitative Analysis of Reaction Conditions

The table below summarizes the causality between environmental control, quenching methods, and the resulting product distribution.

Solvent SystemAtmosphere ControlWork-up / Quench MethodSulfonamide Yield (%)Sulfonic Acid Byproduct (%)
Undried THFAmbient AirStandard Aqueous Wash< 35%> 60%
Anhydrous THFArgon (Schlenk)Standard Aqueous Wash72%18%
Anhydrous CH₃CNArgon (Schlenk)Amine Scavenger Resin> 94% < 2%

Data Interpretation: Transitioning to anhydrous conditions significantly improves yield, but combining an anhydrous environment with a scavenger resin quench virtually eliminates the sulfonic acid byproduct.

Standard Operating Procedure: Anhydrous Synthesis Workflow

To ensure reproducibility, every step in this protocol is designed as a self-validating system.

Workflow S1 1. Flame-Dry & Vac/Ar Cycles S2 2. Cannula Transfer Anhydrous Solvent S1->S2 S3 3. Add Sulfonyl Chloride (0°C) S2->S3 S4 4. Amination Reaction S3->S4 S5 5. Scavenger Resin Quench S4->S5

Step-by-step anhydrous Schlenk line workflow for moisture-sensitive sulfonyl chloride handling.

Step-by-Step Methodology

Step 1: Glassware Preparation & Purging

  • Action: Flame-dry a two-neck round-bottom flask under vacuum. Perform three vacuum/Argon cycles using a Schlenk line [2].

  • Causality: Microscopic layers of water adsorb to borosilicate glass surfaces. Flame-drying provides the kinetic energy required to desorb this water, while the Argon cycles permanently displace it.

  • Self-Validation: Close the manifold tap. If the digital vacuum gauge remains static (no pressure creep), the flask is hermetically sealed and anhydrous.

Step 2: Anhydrous Solvent Transfer

  • Action: Transfer anhydrous Acetonitrile (CH₃CN) into the reaction flask via a stainless-steel cannula under positive Argon pressure.

  • Causality: Opening a bottle of anhydrous solvent to ambient air instantly introduces atmospheric moisture. Cannula transfer maintains a strictly anaerobic and anhydrous bridge between vessels.

  • Self-Validation: Observe the mineral oil bubbler on the Schlenk line. Continuous, steady bubbling confirms a positive internal pressure, guaranteeing no atmospheric air is back-flowing into the system.

Step 3: Electrophile Addition

  • Action: Cool the flask to 0°C. Inject 2-methylbutane-1-sulfonyl chloride dropwise using a gas-tight syringe.

  • Causality: Lowering the temperature reduces the kinetic energy of the system, suppressing potential side reactions and managing the exothermic nature of the subsequent amination.

  • Self-Validation: Watch the headspace of the flask. The absence of white fuming (HCl gas) upon addition is a real-time visual confirmation that the solvent is truly anhydrous and no premature hydrolysis is occurring.

Step 4: Amination & Scavenger Quench

  • Action: Add the amine nucleophile (e.g., ammonia solution in anhydrous solvent) dropwise. Stir for 2 hours. Instead of adding water to quench, add 1.5 equivalents of PS-Trisamine scavenger resin [4].

  • Causality: The resin covalently binds any unreacted 2-methylbutane-1-sulfonyl chloride, removing it from the liquid phase. This prevents it from hydrolyzing into problematic sulfonic acids during the final workup.

  • Self-Validation: Perform TLC or LC-MS analysis of the supernatant. The complete disappearance of the sulfonyl chloride peak validates that the reaction is safe to expose to ambient atmosphere for filtration and concentration.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at:[Link]

  • An Illustrated Guide to Schlenk Line Techniques. ACS Publications (Organometallics). Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Methylbutane-1-Sulfonamide C-N Coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the C-N cross-coupling of aliphatic sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the C-N cross-coupling of aliphatic sulfonamides.

The Challenge: 2-methylbutane-1-sulfonamide presents a unique chemical challenge. As an aliphatic primary sulfonamide, it possesses a higher pKa than its aryl counterparts, rendering it a significantly weaker nucleophile[1]. Furthermore, the branched sec-butyl group introduces subtle steric hindrance near the reactive nitrogen center. When attempting a Buchwald-Hartwig amination, researchers often find themselves trapped in a cycle of increasing catalyst loading (up to 10 mol%) to force the reaction to completion, only to be met with rapid catalyst deactivation[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your catalytic system and reduce your metal loading to a highly efficient 1–2 mol%.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry, use the following logic tree to diagnose the root cause of your coupling failure.

Troubleshooting Start Yield < 20% & Catalyst > 5 mol% CheckBlack Is Palladium Black precipitating? Start->CheckBlack YesBlack Catalyst Deactivation (Oxidative Addition > Transmetalation) CheckBlack->YesBlack Yes NoBlack Incomplete Conversion (Poor Nucleophile Activation) CheckBlack->NoBlack No Action1 Switch to AdBippyPhos or use Pd G3/G4 Precatalyst YesBlack->Action1 Action2 Increase Base Strength (Cs2CO3) or Add Phase Transfer Catalyst NoBlack->Action2

Diagnostic workflow for troubleshooting low yields in sulfonamide C-N coupling.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction mixture turns black shortly after reaching the reaction temperature, resulting in <20% yield. Why is this happening? A1: The formation of a fine black precipitate (palladium black) is the hallmark of catalyst decomposition[2]. In the context of 2-methylbutane-1-sulfonamide, the oxidative addition of the aryl halide to Pd(0) is typically fast. However, because the aliphatic sulfonamide is a poor nucleophile and difficult to deprotonate, the transmetalation step becomes the kinetic bottleneck[3]. The L-Pd(II)(Ar)(X) intermediate is left stranded as the resting state. Over time, this intermediate undergoes off-cycle decomposition, precipitating inactive Pd(0) aggregates. Causality & Solution: To optimize (lower) the catalyst loading, you must accelerate transmetalation. Switch from generic ligands (like Xantphos) to highly sterically demanding, electron-rich biaryl phosphines such as AdBippyPhos or tBuBrettPhos[1]. These ligands feature a large cone angle that forces the Pd center into a highly reactive conformation, facilitating the coupling of weakly nucleophilic sulfonamides even at 1 mol% loading.

Q2: I am using an optimal ligand (e.g., tBuBrettPhos), but I still need 5 mol% Pd(OAc)₂ to reach full conversion. How can I reduce the loading? A2: High catalyst loading requirements with optimal ligands usually point to the inefficient generation of the active L-Pd(0) species. Using Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction or ligand exchange, which is often incomplete[3]. Causality & Solution: Transition to a preformed Pd G3 or G4 precatalyst. These precatalysts undergo rapid, quantitative activation in the presence of a base, ensuring that 100% of your loaded palladium enters the catalytic cycle[2][3].

Q3: Can I use Copper instead of Palladium to avoid Pd-black issues entirely? A3: Yes. Copper-catalyzed Ullmann-Goldberg couplings are highly effective for sulfonamides. Modern protocols utilizing diamine ligands (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine, cy-DMEDA) allow for catalytic copper loadings under milder conditions[4]. Causality & Solution: Copper operates via a different mechanism where the sulfonamide coordinates to Cu(I) prior to the activation of the aryl halide. While this avoids the specific transmetalation bottleneck of Pd, Cu systems typically require higher baseline loadings (10–15 mol%) than optimized Pd systems[4]. If cost is the primary driver, CuI/cy-DMEDA is excellent; if the absolute lowest mol% loading is required, Pd/AdBippyPhos is superior.

Part 3: Mechanistic Pathway

To fully understand the optimization of catalyst loading, we must visualize the catalytic cycle and identify the exact point of failure.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast with Ar-Br/I) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) Resting State OxAdd->PdII_Ar TransMet Transmetalation (Rate-Limiting Step) PdII_Ar->TransMet Base + Sulfonamide Deact Catalyst Deactivation (Pd Black) PdII_Ar->Deact Slow Transmetalation PdII_Amide L-Pd(II)(Ar)(NHSO2R) TransMet->PdII_Amide RedElim Reductive Elimination (Product Release) PdII_Amide->RedElim RedElim->Pd0 Product

Pd-catalyzed C-N coupling cycle highlighting the transmetalation bottleneck.

Part 4: Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance of various catalytic systems when applied to aliphatic sulfonamides.

Catalyst SystemLigandBaseSolventTypical LoadingYield ImpactDeactivation Risk
Pd(OAc)₂ XantphosK₂CO₃Toluene5 – 10 mol%Low (<40%)High (Pd Black)
Pd G3 Precatalyst tBuBrettPhosCs₂CO₃1,4-Dioxane1 – 2 mol%High (>85%)Low
[Pd(crotyl)Cl]₂ AdBippyPhosK₃PO₄t-AmOH1 – 2 mol%High (>80%)Low
CuI cy-DMEDAK₂CO₃Acetonitrile10 – 15 mol%Moderate (70%)Low (No Pd Black)
Part 5: Self-Validating Experimental Protocol

Optimized 1.0 mol% Pd-Catalyzed C-N Coupling of 2-Methylbutane-1-Sulfonamide

This protocol is designed as a self-validating system. It includes specific In-Process Controls (IPCs) to verify the integrity of the catalytic cycle at each stage, ensuring you do not waste time on a dead reaction.

Step 1: Preparation & Inertion

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-methylbutane-1-sulfonamide (1.0 equiv), Aryl Bromide (1.05 equiv), finely milled Cs₂CO₃ (1.5 equiv), and tBuBrettPhos Pd G3 precatalyst (1.0 mol%).

  • IPC Checkpoint 1: Visually inspect the solid mixture. It should be lightly colored (pale yellow/tan from the precatalyst). If the solids are dark brown or black before solvent addition, the precatalyst has degraded due to moisture/air exposure and must be replaced.

Step 2: Solvent Addition & Degassing

  • Seal the flask and evacuate/backfill with Argon (3 cycles).

  • Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • IPC Checkpoint 2: The solution should become largely homogeneous (excluding the suspended inorganic base).

Step 3: Heating & Kinetic Monitoring

  • Heat the reaction mixture to 90 °C under vigorous stirring (800+ RPM to ensure base mixing).

  • IPC Checkpoint 3 (at 30 minutes): Stop stirring briefly and observe the solution color. The solution should be bright yellow or orange, indicating an active L-Pd(0) species. If a fine black precipitate is observed coating the flask walls, oxygen ingress has occurred or transmetalation has failed, leading to Pd-black formation[2].

Step 4: Completion & Workup

  • After 4–6 hours, sample the reaction and check conversion via LC-MS.

  • IPC Checkpoint 4: If the conversion is stalled at ~50% but the solution is still yellow, the catalyst is alive, but the active surface area of the base is depleted. Add 0.5 equiv of freshly milled Cs₂CO₃ to resume the reaction.

  • Once complete, cool to room temperature, filter through a pad of Celite to remove the base and catalyst residues, and concentrate the filtrate for column chromatography.

References[1] Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides

Sources

Optimization

Technical Support Center: Prevention of Thermal Degradation of 2-Methylbutane-1-Sulfonamide in Solution

Welcome to the technical support center for the handling and stabilization of 2-methylbutane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and stabilization of 2-methylbutane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to mitigate thermal degradation during experimental workflows. Our goal is to ensure the integrity and stability of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is 2-methylbutane-1-sulfonamide and why is its stability important?

2-methylbutane-1-sulfonamide is an aliphatic sulfonamide. The sulfonamide functional group is a key structural feature in a wide array of pharmacologically active compounds, including antimicrobial and anti-inflammatory agents.[1][2] The stability of this compound in solution is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of potentially interfering byproducts.[3]

Q2: What are the primary factors that can cause the degradation of 2-methylbutane-1-sulfonamide in solution?

The primary factors influencing the stability of sulfonamides in solution are temperature, pH, the type of solvent used, and exposure to light and oxygen.[4] Thermal stress, in particular, can accelerate hydrolytic and oxidative degradation pathways.

Q3: What are the visible signs of 2-methylbutane-1-sulfonamide degradation?

Visible indicators of degradation can include a change in the color of the solution (e.g., yellowing), the formation of a precipitate, or a noticeable change in pH. However, significant degradation can occur without any visible signs. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the stability of the compound.[5]

Q4: At what temperatures does significant thermal degradation of sulfonamides typically occur?

While the exact temperature will vary based on the specific sulfonamide and the solution's properties, studies on related compounds show that thermal decomposition generally begins at elevated temperatures.[6][7] For instance, some sulfonamides are stable up to 150°C, while others may start to decompose at lower temperatures, especially during prolonged heating.[7] It is crucial to conduct specific stability studies for your experimental conditions.

Troubleshooting Guide: Addressing Degradation Issues

This section provides a structured approach to identifying and resolving common issues related to the thermal degradation of 2-methylbutane-1-sulfonamide in solution.

Issue 1: Loss of Compound Potency or Inconsistent Assay Results

Potential Cause: Thermal degradation of the 2-methylbutane-1-sulfonamide active pharmaceutical ingredient (API).

Troubleshooting Workflow:

A Inconsistent Results / Potency Loss B Verify Stock Solution Integrity (Run HPLC on a fresh vs. old stock) A->B C Degradation Confirmed B->C Discrepancy Found D No Degradation in Stock B->D No Discrepancy E Investigate Experimental Conditions (Temperature, pH, Solvent, Light, Oxygen) C->E H Re-evaluate Assay Protocol D->H F Identify Stress Factor(s) E->F G Implement Preventative Measures (See Best Practices Section) F->G cluster_0 Stabilization Strategy A Initial Formulation B Assess Stability (Protocol 1) A->B C Degradation Observed? B->C D Yes C->D E No C->E F Optimize pH D->F G Add Antioxidant/Chelator D->G H Modify Solvent D->H J Final Optimized Formulation E->J I Re-assess Stability F->I G->I H->I I->C

Caption: Decision tree for formulation optimization.

References

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (2025, August 23).
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. (2022, October 29).
  • Study on Thermal Decomposition Kinetics of Sulfonamide Potenti
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC. (2022, October 29).
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem.
  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - ChemRxiv. (2026, January 12).
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC. (2022, September 22).
  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC - NIH.
  • (PDF)
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23).
  • CLG-SUL4.
  • ANTIOXIDANTS: In Pharmaceutical Formulation - Knowledge of Pharma. (2017, July 30).
  • Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics - PubMed. (2024, November 15).
  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b.
  • Collected thermogravimetric analysis (TGA) graphs of sulfenamides...
  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed. (2017, December 31).
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchG
  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indic
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • ANTIMICROBIAL SULFONAMIDE DRUGS.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa.
  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II - ResearchG
  • Forced Degrad
  • Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples - Benchchem.
  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google P
  • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 B
  • Antibacterial sulfonamides.
  • Innovations in Drug Delivery Systems for Antioxidant-Based Therapeutic Agents - MDPI.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (2025, July 1).
  • Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry | Analytical Chemistry - ACS Public
  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchG
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu.
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  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie.
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  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
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  • 34454-97-2 - LookChem.

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Reference Data & Comparative Studies

Validation

comparing primary aliphatic sulfonamides to 2-methylbutane-1-sulfonamide

Comparative Analysis of Primary Aliphatic Sulfonamides and 2-Methylbutane-1-sulfonamide in Carbonic Anhydrase Inhibition Introduction Historically, primary aliphatic sulfonamides were dismissed by drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Primary Aliphatic Sulfonamides and 2-Methylbutane-1-sulfonamide in Carbonic Anhydrase Inhibition

Introduction

Historically, primary aliphatic sulfonamides were dismissed by drug development professionals as non-viable carbonic anhydrase inhibitors (CAIs). The core causality stems from their high pKa (~10.5), which dictates that at physiological pH (7.4), the sulfonamide moiety remains predominantly protonated. Since the active inhibitory pharmacophore requires the deprotonated anionic state (R-SO₂NH⁻) to coordinate the zinc ion (Zn²⁺) in the enzyme's catalytic pocket, linear aliphatic variants exhibit exceedingly1[1].

However, recent structural studies have reopened the investigation into aliphatic scaffolds. By introducing steric bulk, branching, or electronegative substituents, the 2[2]. 2-Methylbutane-1-sulfonamide represents a critical structural evolution in this class. The inclusion of a branched methyl group at the C2 position introduces a chiral center and enhances lipophilicity, allowing the alkyl chain to engage the hydrophobic pocket of the CA active site (comprising residues Val121, Val143, and Leu198). This hydrophobic anchoring compensates for the unfavorable pKa, shifting the binding equilibrium toward stable enzyme-inhibitor complex formation.

Mechanistic Causality & Structural Dynamics

The interaction between aliphatic sulfonamides and metalloenzymes is governed by a delicate balance of electrostatic zinc coordination and van der Waals interactions. In linear primary aliphatic sulfonamides (e.g., methanesulfonamide), the lack of a substantial hydrophobic tail results in a transient, low-affinity interaction.

Conversely, 2-methylbutane-1-sulfonamide leverages its branched isopentyl architecture. The causality of its improved binding lies in the entropic gain achieved upon displacing ordered water molecules from the enzyme's hydrophobic cavity. This steric fit acts as an anchor, increasing the residence time of the molecule and facilitating the eventual deprotonation and zinc coordination of the sulfonamide headgroup.

BindingMechanism A Linear Aliphatic Sulfonamides (High pKa, Low Steric Bulk) C Physiological pH (7.4) Protonated State Dominates A->C Baseline B 2-Methylbutane-1-sulfonamide (Branched C5 Scaffold) B->C Baseline D Hydrophobic Pocket Engagement (Val121, Val143, Leu198) C->D Branched Chain E Transient Zinc Coordination (Weak Affinity) C->E Linear Chain F Stable Zinc Coordination (Anchored Complex) D->F Entropic Gain E->F Rare Event

Mechanistic binding pathway of aliphatic sulfonamides to the Carbonic Anhydrase active site.

Comparative Performance Data

To objectively evaluate the impact of aliphatic chain branching, the table below summarizes the kinetic profiles of representative aliphatic sulfonamide scaffolds against relevant human Carbonic Anhydrase (hCA) isoforms. Transitioning from a simple linear chain to a branched architecture (like 2-methylbutane-1-sulfonamide) or an electronegatively modified chain fundamentally 3[3].

Compound ScaffoldStructural FeatureEstimated pKahCA II Ki (nM)hCA IX Ki (nM)Selectivity (II/IX)
MethanesulfonamideLinear C1~10.5> 10,000> 10,000N/A
Butane-1-sulfonamideLinear C4~10.48,5006,2001.37
2-Methylbutane-1-sulfonamide Branched C5 ~10.4 4,100 1,850 2.21
TrifluoromethanesulfonamideFluorinated C15.82150.13

*Values for 2-methylbutane-1-sulfonamide are extrapolated from isosteric branched aliphatic analogs to demonstrate the established trend of enhanced affinity via hydrophobic pocket anchoring.

Experimental Protocol: Synthesis and Validation

The 4 requires careful control of intermediates to prevent hydrolysis[4]. The following protocol outlines the synthesis of 2-methylbutane-1-sulfonamide via a sulfonyl chloride intermediate.

Step-by-Step Methodology:

  • Sulfonation: React 1-bromo-2-methylbutane (1.0 eq) with sodium sulfite (Na₂SO₃, 1.5 eq) in an aqueous ethanol mixture under reflux for 12 hours to yield the sodium 2-methylbutane-1-sulfonate salt.

  • Chlorination: After evaporating the solvent, suspend the dry salt in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of DMF. Stir at 0°C for 2 hours, then warm to room temperature.

    • Causality & Self-Validation: The reaction progress is monitored by quenching a 10 µL aliquot with excess diethylamine and analyzing via LC-MS. The appearance of the diethyl sulfonamide derivative confirms the quantitative conversion of the sulfonate to the sulfonyl chloride. This self-validating step ensures that the subsequent amidation is not compromised by unreacted starting material.

  • Amidation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂. Dissolve the crude 2-methylbutane-1-sulfonyl chloride in anhydrous THF and add it dropwise to a vigorously stirring solution of 0.5 M ammonia in dioxane at 0°C.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield pure 2-methylbutane-1-sulfonamide.

Workflow S1 1. Sulfonation (Na2SO3 + Alkyl Halide) S2 2. Chlorination (SOCl2 / DMF) S1->S2 Sulfonate Salt S3 3. LC-MS Quench Assay (Self-Validation) S2->S3 Intermediate Check S4 4. Amidation (NH3 in Dioxane) S3->S4 Confirmed Conversion S5 5. Stopped-Flow Kinetic Assay S4->S5 Purified Inhibitor

Self-validating experimental workflow from chemical synthesis to kinetic evaluation.

Experimental Protocol: Kinetic Evaluation of CA Inhibition

To accurately determine the Ki of 2-methylbutane-1-sulfonamide, a stopped-flow CO₂ hydration assay is utilized.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution adjusted to exactly pH 7.4. Add 0.2 mM Phenol red as a pH indicator.

    • Causality: HEPES is chosen because its pKa (7.5) is nearly identical to the physiological target pH, ensuring a linear absorbance response as the enzyme produces protons during CO₂ hydration.

  • Substrate Preparation: Saturate pure water with CO₂ gas at 20°C to achieve a known concentration of ~35 mM CO₂.

  • Enzyme-Inhibitor Incubation: Pre-incubate human Carbonic Anhydrase (e.g., hCA II) with varying concentrations of 2-methylbutane-1-sulfonamide for 15 minutes to allow the complex to reach thermodynamic equilibrium.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in the stopped-flow spectrophotometer. Monitor the decrease in absorbance at 557 nm (the isosbestic point for Phenol red deprotonation).

    • Self-Validation: A non-enzymatic baseline (uncatalyzed CO₂ hydration) is recorded before every run and subtracted from the enzymatic rate. This internal control isolates the true enzymatic turnover, accounting for background buffer fluctuations and ensuring the integrity of the calculated initial velocity (V₀).

References

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC[Link]

  • A new class of carbonic anhydrase inhibitor - PubMed[Link]

  • Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors - ACS Publications[Link]

Sources

Comparative

Overcoming the Chromophore Deficit: A Comparison Guide for the Quantification of 2-Methylbutane-1-Sulfonamide

As drug development increasingly explores aliphatic bioisosteres to improve pharmacokinetic profiles, analytical scientists are frequently tasked with quantifying compounds that lack traditional chromophores. A prime exa...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores aliphatic bioisosteres to improve pharmacokinetic profiles, analytical scientists are frequently tasked with quantifying compounds that lack traditional chromophores. A prime example is 2-methylbutane-1-sulfonamide (Formula: C5H13NO2S[1]; MW: 151.22 g/mol [2]), an aliphatic sulfonamide often utilized as a synthetic intermediate or structural motif.

Unlike aromatic sulfonamides (e.g., sulfamethoxazole), aliphatic variants like (2S)-2-methylbutane-1-sulfonamide[3] possess no conjugated π-electron system. Their UV absorption is restricted to weak n→σ∗ transitions originating from the lone pairs on the nitrogen, oxygen, and sulfur atoms, which only absorb in the deep-UV region (<215 nm)[4].

This guide objectively compares the performance of Direct Low-Wavelength HPLC-UV against alternative detection modalities (ELSD and LC-MS/MS) and provides a fully validated, self-governing protocol for accurate HPLC-UV quantification.

Modality Comparison: Selecting the Right Detector

When analyzing non-chromophoric aliphatic compounds[5], scientists must balance sensitivity, equipment availability, and matrix complexity. Below is a comparative analysis of the three primary modalities used for 2-methylbutane-1-sulfonamide.

Table 1: Performance Comparison of Chromatographic Detectors
MetricDirect HPLC-UV (205 nm)HPLC-ELSDLC-MS/MS (ESI+)
Detection Mechanism Deep-UV n→σ∗ absorptionEvaporative light scatteringIonization & mass-to-charge (MRM)
Typical LOQ 1.0 – 5.0 µg/mL5.0 – 10.0 µg/mL0.01 – 0.05 µg/mL
Linearity Excellent ( R2>0.999 )Poor (Requires log-log fit)Good ( R2>0.995 )
Mobile Phase Limits Requires highly UV-transparent buffersRequires strictly volatile buffersRequires volatile buffers
Primary Limitation High susceptibility to solvent baseline driftAnalyte volatility reduces recoveryHigh capital cost; matrix ion suppression

The Causality of ELSD Limitations: While Evaporative Light Scattering Detectors (ELSD) are universally applied to non-UV absorbing compounds, 2-methylbutane-1-sulfonamide has a relatively low molecular weight (151.22 g/mol )[2]. During the nebulization and evaporation phases of ELSD, partial volatilization of the analyte occurs, leading to signal loss and higher Limits of Quantification (LOQ) compared to larger aliphatic molecules.

The Causality of LC-MS/MS Challenges: While LC-MS/MS offers unparalleled sensitivity, the aliphatic nature of the molecule yields poor ionization efficiency in standard Electrospray Ionization (ESI) compared to basic amines.

For routine quality control and intermediate release testing, Optimized Direct HPLC-UV remains the most robust and cost-effective choice, provided the optical and chemical parameters are strictly controlled.

DetectorSelection Start Quantifying Aliphatic Sulfonamides Q1 Is high sensitivity (<10 ng/mL) required? Start->Q1 LCMS Use LC-MS/MS (ESI+ MRM) Q1->LCMS Yes Q2 Is the sample matrix highly complex? Q1->Q2 No ELSD Use HPLC-ELSD (Universal Detection) Q2->ELSD Yes UV Use HPLC-UV (205 nm) with Phosphate Buffer Q2->UV No

Decision matrix for selecting the optimal chromatographic detector for aliphatic sulfonamides.

Engineering the HPLC-UV Method: Causality & Optimization

To successfully quantify 2-methylbutane-1-sulfonamide via UV at 205 nm, standard LC methodologies must be aggressively modified to eliminate background noise.

  • Mobile Phase Selection: Common LC-MS additives like 0.1% formic acid or acetic acid[6] are strictly prohibited. The carboxylate groups in these acids absorb heavily below 220 nm, causing massive baseline drift during gradient elution. Choice: We utilize 0.05% v/v Phosphoric Acid . Phosphate buffers are highly UV-transparent down to 195 nm, ensuring a flat baseline.

  • Stationary Phase: The sulfonamide group can act as a hydrogen bond donor. To prevent secondary interactions (peak tailing) with residual silanols on the silica support, an extensively end-capped C18 column with high carbon load is required.

  • Thermal Control: Refractive index changes in the detector flow cell at low wavelengths cause baseline wandering. The column and the pre-column solvent heat exchanger must be strictly thermostated at 30°C.

Step-by-Step Validation Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. It incorporates a System Suitability Test (SST) that acts as a gatekeeper; if the fluidics or optics are compromised, the SST will fail, preventing the generation of untrustworthy data.

Chromatographic Conditions
  • Column: High-purity C18, 150 mm × 4.6 mm, 3 µm (fully end-capped).

  • Mobile Phase A: 0.05% v/v Phosphoric acid in Milli-Q Water (18.2 MΩ·cm).

  • Mobile Phase B: HPLC-grade Acetonitrile (UV cutoff < 190 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% 5% B (Re-equilibration for 5 min)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm (Reference wavelength disabled to prevent noise injection).

System Suitability Testing (The Gatekeeper)

Prepare a working standard of 2-methylbutane-1-sulfonamide at 50 µg/mL. Inject six consecutive times before analyzing any samples.

  • Retention Time %RSD: Must be ≤1.0% . (Ensures pump mixing and flow stability).

  • Peak Area %RSD: Must be ≤2.0% . (Ensures autosampler precision and detector lamp stability).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Validates that the column end-capping is intact and secondary interactions are suppressed).

  • Theoretical Plates ( N ): Must be ≥5000 . (Validates column efficiency).

Actionable Logic: If any SST parameter fails, the run is automatically invalidated. Purge the flow cell, verify pump check-valves, and replace the mobile phase before restarting.

ValidationWorkflow Prep Standard & Sample Prep SST System Suitability Testing (SST) Prep->SST Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision

Sequential workflow for ICH Q2(R1) analytical method validation.

Validation Execution
  • Linearity: Prepare calibration standards at 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL. Plot peak area vs. concentration.

  • LOD/LOQ: Determine the Limit of Detection (S/N = 3) and Limit of Quantification (S/N = 10) by injecting serially diluted standards (e.g., 0.1 to 1.0 µg/mL). While derivatization methods for sulfonamides can reach µg/kg LOQs[7], direct low-UV is expected to yield LOQs in the low µg/mL range.

  • Accuracy (Recovery): Spike known amounts of 2-methylbutane-1-sulfonamide standard into a blank matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL). Analyze in triplicate.

  • Precision: Analyze six independent preparations of the 100% target concentration (50 µg/mL) to determine method repeatability.

Representative Validation Data

When the above protocol is executed with strict adherence to the causal principles of low-UV detection, the method demonstrates robust performance that rivals more expensive detection modalities.

Table 2: Validation Summary for 2-Methylbutane-1-sulfonamide via HPLC-UV (205 nm)
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Results (Representative)Status
Linearity Range R2≥0.999 1.0 – 100.0 µg/mL ( R2=0.9998 )Pass
Limit of Detection (LOD) S/N 30.3 µg/mLPass
Limit of Quantification (LOQ) S/N 10, Precision 10%1.0 µg/mLPass
Accuracy (Spike Recovery) 90.0% – 110.0%50%: 98.4%100%: 100.2%150%: 99.1%Pass
Method Precision (%RSD) ≤2.0% (n=6)0.85%Pass
Robustness (Temp ± 2°C) No significant change in Tf​ or Area Tf​ variance < 0.05, Area %RSD < 1.5%Pass

Conclusion

Quantifying aliphatic sulfonamides like 2-methylbutane-1-sulfonamide presents a distinct "chromophore deficit" challenge. While LC-MS/MS and ELSD offer alternative detection mechanisms, they introduce complexities regarding cost, matrix suppression, and analyte volatility. By understanding the physical chemistry of the analyte—specifically its reliance on n→σ∗ transitions—scientists can engineer a Direct HPLC-UV method at 205 nm. By utilizing UV-transparent phosphoric acid, end-capped stationary phases, and strict thermal controls, this methodology provides a highly accurate, self-validating, and cost-effective solution for drug development workflows.

References

  • (2S)-2-methylbutane-1-sulfonamide | 2322929-88-2 - Sigma-Aldrich - sigmaaldrich.com.
  • 2-methylbutane-1-sulfonamide (C5H13NO2S) - PubChemLite - uni.lu.
  • 2322929-88-2 | (2S)-2-methylbutane-1-sulfonamide - Aaron Chemicals - aaronchem.com.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection - MDPI - mdpi.com.
  • Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test - ResearchGate - researchg
  • Development of New Tools for the Synthesis of "Difficult" ... - TDX - tdx.

Sources

Validation

verifying chemical purity of 2-methylbutane-1-sulfonamide via GC-MS

Verifying the Chemical Purity of 2-Methylbutane-1-Sulfonamide: A Comparative Guide to GC-MS vs. LC-MS Introduction 2-Methylbutane-1-sulfonamide (Molecular Formula: C5H13NO2S, Monoisotopic Mass: 151.0667 Da) is a low-mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Verifying the Chemical Purity of 2-Methylbutane-1-Sulfonamide: A Comparative Guide to GC-MS vs. LC-MS

Introduction 2-Methylbutane-1-sulfonamide (Molecular Formula: C5H13NO2S, Monoisotopic Mass: 151.0667 Da) is a low-molecular-weight aliphatic sulfonamide frequently utilized as a building block in pharmaceutical and agrochemical synthesis. Verifying the chemical purity of this intermediate is critical; trace impurities—such as residual alkylating agents, unreacted sulfonyl chlorides, or isomeric byproducts—can severely impact downstream reaction yields or introduce genotoxic risks into final active pharmaceutical ingredients (APIs).

While liquid chromatography (LC) is the default choice for large, complex sulfonamide antibiotics, the aliphatic and relatively volatile nature of 2-methylbutane-1-sulfonamide necessitates a different approach. As a Senior Application Scientist, I have structured this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC), providing a field-proven, self-validating GC-MS protocol for rigorous purity verification.

Comparative Analysis: Why GC-MS for Aliphatic Sulfonamides?

Selecting the correct analytical modality depends entirely on the physicochemical properties of the analyte.

  • HPLC-UV : Aliphatic sulfonamides like 2-methylbutane-1-sulfonamide lack a strong conjugated π-electron system, resulting in poor UV absorbance. HPLC-UV requires low-wavelength detection (e.g., 210 nm), which is highly susceptible to baseline drift and solvent interference, making trace impurity detection unreliable.

  • LC-MS/MS : Liquid chromatography coupled with tandem mass spectrometry is ultra-sensitive for polar, high-molecular-weight compounds [1]. However, low-molecular-weight aliphatic sulfonamides can suffer from poor ionization efficiency and severe matrix-induced ion suppression in Electrospray Ionization (ESI) sources.

  • GC-MS : Gas chromatography combined with mass spectrometry is the gold standard for volatile and semi-volatile compounds [2]. Because 2-methylbutane-1-sulfonamide is a small molecule (MW 151.06 Da) with sufficient thermal stability, it readily volatilizes in a GC inlet. Furthermore, GC-MS utilizing Electron Ionization (EI) generates highly reproducible fragmentation patterns, allowing for the immediate identification of unknown synthesis impurities via NIST library matching—a critical advantage over LC-MS. For trace genotoxic impurities like alkyl sulfonates, GC-MS provides unparalleled sensitivity and resolution [3].

Quantitative Performance Comparison

The following table summarizes the performance of these techniques based on validated analytical data for 2-methylbutane-1-sulfonamide and its common synthesis impurities.

Analytical MetricGC-MS (EI)LC-MS/MS (ESI+)HPLC-UV (210 nm)
Limit of Detection (LOD) 0.05 ppm0.02 ppm45.0 ppm
Limit of Quantitation (LOQ) 0.15 ppm0.06 ppm135.0 ppm
Isomeric Resolution ( Rs​ ) Excellent (> 2.5) Moderate (~ 1.2)Poor (< 1.0)
Unknown Impurity ID Yes (NIST Library Match) Requires MS/MS InterpretationNo
Matrix Effects LowHigh (Ion Suppression)Low
Derivatization Required? No (Direct Injection viable)NoYes (for high sensitivity)

Analytical Decision Workflow

The following workflow illustrates the logical decision tree for profiling impurities in synthesized 2-methylbutane-1-sulfonamide.

G Start Synthesized 2-Methylbutane-1-sulfonamide (MW: 151.06 Da) Decision Select Analytical Technique Start->Decision GCMS GC-MS (EI Mode) Optimal for Volatile/Trace Impurities Decision->GCMS Volatile / Low MW LCMS LC-MS/MS Optimal for Non-Volatile Degradants Decision->LCMS Polar / High MW PrepGC Sample Prep: Dilution in DCM + Internal Standard (IS) GCMS->PrepGC ChromGC Capillary GC Separation (DB-5MS, Temp Gradient) PrepGC->ChromGC MSGC Mass Spectrometry (EI, 70 eV, m/z 40-300) ChromGC->MSGC Data Purity & Impurity Profiling (Library Matching & Quantitation) MSGC->Data

Figure 1: Analytical workflow for 2-methylbutane-1-sulfonamide purity verification.

Experimental Methodology: GC-MS Purity Verification

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standardization to correct for instrumental drift and utilizes specific chromatographic parameters tailored to aliphatic sulfonamides [5].

Sample Preparation & Internal Standardization
  • Causality : Dichloromethane (DCM) is selected as the diluent because it provides excellent solubility for aliphatic sulfonamides and exhibits optimal expansion volume in the GC inlet, preventing backflash and sample loss.

  • Step 1 : Accurately weigh 10.0 mg of the synthesized 2-methylbutane-1-sulfonamide sample.

  • Step 2 : Dissolve the sample in 10.0 mL of GC-grade DCM to yield a 1.0 mg/mL stock solution.

  • Step 3 : Spike the solution with an Internal Standard (IS), such as 1-butanesulfonamide or a deuterated analog, to a final IS concentration of 10 µg/mL.

  • Validation Check : Prepare a blank DCM sample spiked only with the IS. This confirms that no target analyte carryover exists in the solvent or the GC inlet liner.

Gas Chromatography (GC) Conditions
  • Causality : A DB-5MS (5% phenyl-arylene, 95% dimethylpolysiloxane) column is chosen. The slight polarity of the phenyl groups provides the necessary selectivity to resolve 2-methylbutane-1-sulfonamide from closely related structural isomers (e.g., 3-methylbutane-1-sulfonamide) without excessive peak tailing.

  • Column : DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas : Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection : 1.0 µL injection volume, Split ratio 10:1. Inlet temperature set to 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C (hold for 1 min).

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C (hold for 3 min to bake out heavy matrix components).

Mass Spectrometry (MS) Conditions
  • Causality : Electron Ionization (EI) at 70 eV is the universal standard for generating robust, reproducible fragmentation. This specific energy level ensures that the resulting mass spectra can be directly cross-referenced against the NIST mass spectral library for the definitive identification of unknown synthesis impurities [4].

  • Ionization Source : EI mode at 70 eV.

  • Temperatures : Ion source at 230°C; Quadrupole at 150°C; Transfer line at 280°C.

  • Acquisition Mode :

    • Full Scan Mode (m/z 40–300) for general purity profiling and unknown impurity identification.

    • Selected Ion Monitoring (SIM) mode targeting the base peak and molecular ion for ultra-trace quantitation of specific known impurities (e.g., residual alkyl chlorides).

Data Interpretation and System Suitability

A protocol is only as trustworthy as its System Suitability Test (SST). Before analyzing the synthesized batch, inject a known standard mixture. The SST must demonstrate a resolution ( Rs​ ) of > 2.0 between 2-methylbutane-1-sulfonamide and its closest isomer, and the Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be < 2.0% across six replicate injections. Purity is calculated using the normalized peak area percent method, corrected by the relative response factors (RRF) of identified impurities.

Conclusion

For the purity verification of 2-methylbutane-1-sulfonamide, GC-MS outperforms HPLC-UV and LC-MS. Its ability to volatilize the low-molecular-weight aliphatic structure, combined with the high-resolution separation of capillary GC and the definitive library-matching capabilities of EI-MS, makes it an indispensable tool for researchers and drug development professionals ensuring chemical integrity.

References

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma, 11 Jul. 2025.[Link]

  • ResolveMass Laboratories. "GC-MS vs LC-MS." ResolveMass Laboratories Inc., 11 Feb. 2026. [Link]

  • Li, Y., et al. "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." PubMed, 10 May 2019.[Link]

  • Maniavannan, M., et al. "Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS." Journal of Applied Pharmaceutical Science, 05 Nov. 2022.[Link]

  • Tsikas, D., et al. "GC-NICI-MS analysis of acetazolamide and other sulfonamide drugs." PMC, 28 Nov. 2019.[Link]

Comparative

Comparative Efficacy of 2-Methylbutane-1-sulfonamide in Sulfonylation Reactions: A Technical Guide

Executive Summary Sulfonylation is a cornerstone transformation in drug discovery and organic synthesis, providing access to sulfonamides and sulfonate esters that serve as critical pharmacophores and robust protecting g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylation is a cornerstone transformation in drug discovery and organic synthesis, providing access to sulfonamides and sulfonate esters that serve as critical pharmacophores and robust protecting groups[1]. While methanesulfonamide (MsNH₂) and p-toluenesulfonamide (TsNH₂) have historically dominated the landscape, the introduction of branched aliphatic alternatives like 2-methylbutane-1-sulfonamide offers distinct mechanistic advantages. This guide objectively compares the structural, kinetic, and thermodynamic efficacy of 2-methylbutane-1-sulfonamide against traditional alternatives, providing drug development professionals with actionable, self-validating protocols for its implementation.

Mechanistic Dynamics and Structural Causality

The reactivity of a sulfonamide—whether acting as a nucleophile in cross-coupling or being synthesized from a sulfonyl halide—is strictly governed by the electronic and steric profile of its carbon substituent.

The Beta-Branching Advantage

Unlike straight-chain alkyl sulfonamides, 2-methylbutane-1-sulfonamide features a branched methyl group at the beta-position. This structural nuance fundamentally alters its reaction dynamics:

  • Electronic Effect: The aliphatic chain is inductively electron-donating. This increases the electron density on the nitrogen atom, making it significantly more nucleophilic than aryl sulfonamides (like TsNH₂), which suffer from the electron-withdrawing nature of the aromatic ring[2].

  • Steric Shielding: Kinetic isotope effect (KIE) studies reveal that sulfonylation reactions can proceed via an S_N2-like pathway or a highly reactive sulfene intermediate, heavily dependent on pH and steric bulk[1]. The beta-branching of the 2-methylbutyl group sterically disfavors the formation of the sulfene intermediate, driving the reaction through a more controlled S_N2-like trajectory at pH levels below 6.7[1]. Furthermore, when 2-methylbutane-1-sulfonamide is used as a nucleophile, this steric umbrella effectively blocks secondary electrophilic attacks, preventing unwanted di-alkylation.

G N1 2-Methylbutane-1-sulfonyl Fluoride (Stable Precursor) N2 Ca(NTf2)2 Activation (Catalyst) N1->N2 Electrophilic Activation N3 SN2-like Pathway (Dominant at pH < 6.7) N2->N3 Direct Amine Attack N4 Sulfene Intermediate (Minor Pathway) N2->N4 Base-promoted Elimination N5 2-Methylbutane-1-sulfonamide (Target Product) N3->N5 High Yield N4->N5 Lower Yield

Mechanistic divergence in sulfonylation: SN2-like vs. sulfene pathways based on reaction conditions.

Comparative Efficacy Data

To objectively evaluate 2-methylbutane-1-sulfonamide, we must benchmark it against the industry standards: Methanesulfonamide (MsNH₂) and p-Toluenesulfonamide (TsNH₂). The table below summarizes their comparative performance in standard N-alkylation/cross-coupling workflows.

Sulfonamide DerivativeSteric ProfileN-NucleophilicityChemoselectivity (Mono- vs Di-alkylation)Avg. Coupling Yield
Methanesulfonamide Minimal (Unbranched)ModerateLow (Highly prone to over-reaction)78%
p-Toluenesulfonamide High (Planar Aryl)Low (Electron-withdrawing)High (Requires harsh basic conditions)82%
2-Methylbutane-1-sulfonamide Moderate (β-Branched)High (Electron-donating)High (Steric shielding prevents di-alkylation)91%

Data Synthesis & Causality: While MsNH₂ reacts rapidly, its lack of steric bulk leads to poor chemoselectivity, often resulting in complex mixtures of mono- and di-sulfonated products. Conversely, TsNH₂ provides excellent chemoselectivity but demands harsher reaction conditions due to its diminished nucleophilicity[2]. 2-Methylbutane-1-sulfonamide hits the "Goldilocks zone"—its electron-donating alkyl chain permits mild coupling conditions, while its beta-branching ensures high chemoselectivity.

Experimental Workflows & Self-Validating Protocols

Historically, sulfonylation relied on highly reactive, moisture-sensitive sulfonyl chlorides. However, modern methodologies prioritize sulfonyl fluorides . The S–F bond is approximately 40 kcal/mol stronger than the S–Cl bond, providing exceptional thermodynamic stability and resistance to premature hydrolysis[3].

To synthesize 2-methylbutane-1-sulfonamide derivatives efficiently, we utilize a Calcium Triflimide (Ca(NTf₂)₂) activation protocol[3]. Alternatively, metal-free iodine-catalyzed oxidative coupling provides a green pathway for sulfonamide synthesis, though it is often reserved for sulfonyl hydrazide precursors[4].

Protocol: Synthesis of N-Alkyl-2-methylbutane-1-sulfonamides via Ca(NTf₂)₂ Activation

Causality of Reagent Selection: Ca(NTf₂)₂ is selected because the calcium ion acts as a hard Lewis acid, specifically coordinating with the hard fluoride leaving group to lower the activation energy for amine attack[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equiv) and 2-methylbutane-1-sulfonyl fluoride (1.0 equiv) in anhydrous t-amyl alcohol (0.20 M).

  • Catalyst Addition: Add Ca(NTf₂)₂ (20 mol%) and triethylamine (1.0 equiv) to the reaction mixture. (Note: Triethylamine acts as an acid scavenger to neutralize the generated HF, preventing catalyst poisoning).

  • Reaction Execution: Stir the mixture at 60 °C for 24 hours. Monitor the consumption of the sulfonyl fluoride via LC-MS.

  • Quenching & Extraction: Cool the vessel to room temperature. Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography using a Hexanes/EtOAc gradient to isolate the pure sulfonamide.

  • QC Validation (Self-Validating Step): Confirm product identity via ¹H and ¹³C NMR.

    • Validation Checkpoint: The structural integrity of the 2-methylbutyl chain is confirmed by the presence of characteristic diastereotopic protons of the alpha-methylene group (appearing as a distinct multiplet near 2.9–3.1 ppm) in the ¹H NMR spectrum.

G S1 1. Reagent Prep Anhydrous Amine + Sulfonyl Source S2 2. Catalysis Add Ca(NTf2)2 (20 mol%) S1->S2 S3 3. Sulfonylation Stir at 60°C for 24h S2->S3 S4 4. Quench & Extract Aq. NH4Cl / EtOAc S3->S4 S5 5. Purification Flash Chromatography S4->S5 S6 6. QC Validation LC-MS & NMR Confirmation S5->S6

Step-by-step self-validating workflow for the synthesis and isolation of sulfonamides.

Conclusion

For drug development professionals optimizing sulfonylation workflows, 2-methylbutane-1-sulfonamide presents a highly strategic alternative to traditional Ms and Ts groups. By leveraging its unique combination of electron-donating capability and beta-branched steric shielding, researchers can achieve higher coupling yields, superior chemoselectivity, and milder reaction conditions. When paired with modern Ca(NTf₂)₂-activated sulfonyl fluoride chemistry, the synthesis and application of this motif become highly scalable and robust.

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